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3-iodobut-2-en-1-ol

Cat. No.: B11716759
M. Wt: 198.00 g/mol
InChI Key: FGVPOVUNPAAFPT-UHFFFAOYSA-N
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Description

3-Iodobut-2-en-1-ol is a valuable iodinated building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a critical intermediate in the synthesis of complex bioactive molecules. For instance, this compound is utilized in optimized synthetic routes to produce key fragments of desTHPdactylolide, which are simplified analogues of the potent microtubule-stabilizing anticancer agents dactylolide and zampanolide . Researchers have employed this compound in Williamson ether synthesis to construct advanced intermediates, enabling the study of antiproliferative activity against docetaxel-sensitive and docetaxel-resistant prostate cancer cell models . The compound exists in isomeric forms, including the (E)-isomer (CAS 37428-58-3), which is also available for stereospecific synthetic applications . This compound has a molecular formula of C4H7IO and a molecular weight of 198.00 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7IO B11716759 3-iodobut-2-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVPOVUNPAAFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodobut 2 En 1 Ol and Its Stereoisomers

Preparative Routes to (Z)-3-Iodobut-2-en-1-ol

The (Z)-isomer of 3-iodobut-2-en-1-ol is typically synthesized through methods that ensure the syn-addition of hydrogen and iodine across a triple bond or through stereospecific transformations of precursors with the desired geometry.

Reduction-Iodination Sequences from Alkynols (e.g., 2-Butyn-1-ol)

A common and effective method for the synthesis of (Z)-3-iodobut-2-en-1-ol is the hydroalumination-iodination of 2-butyn-1-ol (B121050). This reaction sequence proceeds via a syn-addition of a hydride to the alkyne, establishing the (Z)-stereochemistry, which is then retained upon iodination.

The process involves the reaction of 2-butyn-1-ol with a hydroaluminating agent, such as diisobutylaluminum hydride (DIBAL-H), to form a vinylalane intermediate. The subsequent treatment of this intermediate with a source of electrophilic iodine, like molecular iodine (I₂), results in the formation of the desired (Z)-3-iodobut-2-en-1-ol. The stereoselectivity of this method is generally high, providing the (Z)-isomer in good yields.

A related method involves the use of trimethylsilyl (B98337) iodide, generated in situ, for the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol, which can then be further manipulated. researchgate.net While not a direct synthesis of the target compound, it demonstrates the utility of silyl (B83357) iodides in achieving the desired stereochemistry.

Derivations from α,β-Unsaturated Esters (e.g., Ethyl-2-Butynoate)

The synthesis of (Z)-3-iodobut-2-en-1-ol can also be approached from α,β-unsaturated esters like ethyl 2-butynoate. This method typically involves a two-step process: stereoselective hydroiodination of the alkyne followed by reduction of the ester functionality.

The hydroiodination of ethyl 2-butynoate can be achieved with high (Z)-selectivity using reagents such as sodium iodide in acetic acid. orgsyn.org This reaction provides the corresponding (Z)-ethyl 3-iodo-2-butenoate. The subsequent reduction of the ester group to a primary alcohol, for instance with DIBAL-H at low temperatures, yields (Z)-3-iodobut-2-en-1-ol. Care must be taken during the reduction step to avoid side reactions involving the vinyl iodide moiety.

Transformations from Propiolates (e.g., Methyl Propiolate)

A versatile route to (Z)-γ-iodo allylic alcohols starts from methyl propiolate. orgsyn.org This method leverages the regio- and stereospecific hydroiodination of the propiolate ester to generate a (Z)-β-iodoacrylate intermediate.

The hydroiodination of methyl propiolate with sodium iodide in acetic acid affords methyl (Z)-β-iodoacrylate with high stereoselectivity (>99% Z). orgsyn.org This intermediate can then be reduced to the corresponding aldehyde, (Z)-β-iodoacrolein, using DIBAL-H. orgsyn.org Further reaction of this aldehyde with a suitable organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr), would furnish (Z)-3-iodobut-2-en-1-ol. This multi-step approach allows for the introduction of various substituents at the carbinol center.

Preparative Routes to (E)-3-Iodobut-2-en-1-ol

The synthesis of the (E)-isomer of this compound necessitates the use of methodologies that favor the anti-addition of hydrogen and iodine across a triple bond or employ stereochemical control elements that direct the formation of the (E)-alkene.

Reduction-Iodination Protocols Involving Organometallic Reagents (e.g., DIBAL-H, Schwartz's Reagent)

The hydrozirconation of alkynes using Schwartz's reagent (Cp₂ZrHCl) followed by iodination is a powerful method for the synthesis of vinyl iodides. While this reaction typically proceeds with syn-addition, leading to the (Z)-isomer for terminal alkynes, directed hydrozirconation can alter the regioselectivity. nih.govnih.gov

For internal alkynes like 2-butyn-1-ol, hydrozirconation can lead to a mixture of regioisomers. However, by forming the lithium alkoxide of a propargylic alcohol in the presence of ZnCl₂, the regioselectivity of the hydrozirconation can be reversed to favor the internal, more hindered vinyl zirconium species. nih.govnih.gov Subsequent trapping of this intermediate with iodine would yield the corresponding branched vinyl iodide.

Alternatively, the use of diisobutylaluminum hydride (DIBAL-H) in a hydroalumination reaction can also be employed. While typically leading to syn-addition, reaction conditions can sometimes be tuned to favor the (E)-isomer, although this is less common.

A highly stereoselective synthesis of (E)-trisubstituted alkenes has been achieved via a hydroboration-migratory insertion-iodinolysis sequence starting from 1-bromo-1-alkynes. nih.gov This methodology, while not a direct reduction-iodination, highlights the use of organoboranes in accessing (E)-vinyl iodides.

Alternative Synthetic Pathways for Enantioenriched Forms

The synthesis of enantioenriched forms of (E)-3-iodobut-2-en-1-ol presents a significant synthetic challenge. While general methods for the asymmetric synthesis of chiral alcohols are well-established, specific examples for this compound are not readily found in the literature.

Potential strategies for accessing enantioenriched (E)-3-iodobut-2-en-1-ol could involve the kinetic resolution of a racemic mixture. This could be achieved through enzymatic acylation using a lipase, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. encyclopedia.pubmdpi.com

Another approach could be the asymmetric reduction of a corresponding ketone, 3-iodo-2-buten-1-one, using a chiral reducing agent. However, the synthesis and stability of such a precursor would need to be considered.

Furthermore, the development of catalytic asymmetric methods for the addition of organometallic reagents to aldehydes is a promising area. For instance, a chiral indium(III)-pybox complex has been used to catalyze the enantioselective allylation of aldehydes with allyltributylstannane (B1265786) to produce homoallylic alcohols with moderate to high enantioselectivity. nih.govrsc.org Adapting such a system for the synthesis of the target molecule could be a viable, yet unexplored, route.

Data Tables

Table 1: Summary of Synthetic Routes to (Z)-3-Iodobut-2-en-1-ol

Starting MaterialKey ReagentsKey Intermediate(s)Reference
2-Butyn-1-ol1. DIBAL-H2. I₂Vinylalane-
Ethyl 2-butynoate1. NaI, Acetic Acid2. DIBAL-H(Z)-Ethyl 3-iodo-2-butenoate orgsyn.org
Methyl propiolate1. NaI, Acetic Acid2. DIBAL-H3. CH₃MgBr(Z)-Methyl β-iodoacrylate, (Z)-β-Iodoacrolein orgsyn.org

Table 2: Summary of Synthetic Routes to (E)-3-Iodobut-2-en-1-ol

Starting MaterialKey ReagentsKey Intermediate(s)Reference
2-Butyn-1-ol1. n-BuLi, ZnCl₂2. Cp₂ZrHCl3. I₂Vinyl zirconium/zinc species nih.govnih.gov
Racemic (E)-3-Iodobut-2-en-1-olLipase, Acyl donorEnantiomerically enriched alcohol and ester encyclopedia.pubmdpi.com

Optimization Strategies in this compound Synthesis

The efficient synthesis of this compound hinges on carefully optimized reaction conditions. Key areas of focus include maximizing the yield of the desired product while minimizing the formation of unwanted byproducts and controlling the stereochemical outcome of the reaction to selectively produce either the (Z) or (E) isomer.

Yield Enhancement and Side Product Minimization

The synthesis of iodoalkenes often involves the use of iodine-based reagents. The optimization of these reactions is crucial for improving efficiency and reducing waste. One common strategy involves the careful selection of the iodine source, solvent, and catalyst.

For instance, in related syntheses, molecular iodine (I₂) has been employed as a catalyst. The amount of catalyst used can significantly impact the reaction's yield and duration. Studies on similar iodination reactions have shown that varying the molar percentage of the iodine catalyst can lead to an optimal balance between reaction time and product yield. For example, a study on a reaction using molecular iodine found that 20 mol% of the catalyst provided the best results. organic-chemistry.org The choice of solvent is also critical. Solvents such as ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF) can influence the reaction's efficiency. In some cases, ethanol has been identified as the optimal solvent. organic-chemistry.org

The formation of byproducts is a common challenge in the synthesis of this compound. In the hydroiodination of 2-butyn-1-ol, potential side products can arise from further reaction of the desired product or from alternative reaction pathways. For example, in the hydrogenation of 2-butyne-1,4-diol, a related starting material, byproducts such as butyraldehyde, n-butanol, and acetals can be formed. researchgate.net Minimizing these byproducts often involves controlling the reaction temperature, time, and the equivalents of reagents used.

ParameterVariationEffect on YieldReference
Catalyst Loading (I₂) 15 mol%Sub-optimal organic-chemistry.org
20 mol%Optimal organic-chemistry.org
25 mol%No significant improvement organic-chemistry.org
Solvent MethanolLower yield organic-chemistry.org
AcetonitrileLower yield organic-chemistry.org
DMFLower yield organic-chemistry.org
EthanolOptimal organic-chemistry.org

Stereochemical Control in Olefin Formation

The geometry of the double bond in this compound is critical for its subsequent use in stereospecific reactions. Therefore, controlling the formation of the (Z) or (E) isomer is a key aspect of its synthesis.

Synthesis of (Z)-3-iodobut-2-en-1-ol:

The stereoselective synthesis of (Z)-iodoalkenes can be achieved through the hydroiodination of alkynes. One effective method for the synthesis of (Z)-iodo-allylic alcohols involves the reaction of a propargyl alcohol with in situ generated trimethylsilyl iodide. researchgate.net This method was successfully applied in the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol, suggesting its applicability for the synthesis of (Z)-3-iodobut-2-en-1-ol from 2-butyn-1-ol. researchgate.net Another approach involves the semihydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as palladium on barium sulfate (B86663) with quinoline, which is known to favor the formation of (Z)-alkenes.

Synthesis of (E)-3-iodobut-2-en-1-ol:

The synthesis of (E)-vinyl iodides can be achieved through the regio- and stereoselective hydroiodination of internal alkynes. A method utilizing ex situ generated hydroiodic acid (HI) has been shown to produce (E)-vinyl iodides in good yields under mild conditions. organic-chemistry.org This method exhibits high functional group tolerance. organic-chemistry.org Another strategy involves rhodium-catalyzed hydroiodination, which has been demonstrated to be effective for the anti-Markovnikov addition to terminal alkynes and can be adapted for internal alkynes to control stereoselectivity, potentially favoring the (E)-isomer depending on the chosen ligand. nih.govresearchgate.net In some hydroiodination reactions of internal alkynes, the (E)-isomer is the predominantly formed product. researchgate.net

MethodTarget IsomerKey Reagents/CatalystStereoselectivityReference
In situ generated trimethylsilyl iodide(Z)Me₃SiIHigh (Z)-selectivity researchgate.net
Catalytic semihydrogenation(Z)Pd/BaSO₄, quinolineHigh (Z)-selectivity
Ex situ generated HI(E)HI (generated from HSiEt₃ and I₂)High (E)-selectivity organic-chemistry.org
Rhodium-catalyzed hydroiodination(E) or (Z)[Rh]-complex, ligand dependentControllable nih.govresearchgate.net

Reactivity and Functional Group Transformations of 3 Iodobut 2 En 1 Ol

Transformations Involving the Hydroxyl Moiety

The primary allylic alcohol in 3-iodobut-2-en-1-ol is a key site for various chemical modifications. Its reactivity is central to incorporating this fragment into larger molecular architectures.

Protecting the hydroxyl group is often a necessary first step to prevent unwanted side reactions at this position while transformations are carried out elsewhere in the molecule. The choice of protecting group is critical and depends on the stability required for subsequent reaction conditions.

In the synthesis of complex molecules, various protecting groups have been employed for the hydroxyl function of this compound and similar allylic alcohols. For instance, acetate (B1210297) esters have been considered but can be unstable under aqueous workup conditions. uni-hannover.de Benzoate esters offer a more stable alternative. uni-hannover.de Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) group, are also utilized. uni-hannover.de However, attempts to protect the hydroxyl group as a benzyl (B1604629) ether using standard basic conditions with sodium hydride and benzyl bromide have proven unsuccessful in some contexts, necessitating a switch to acidic conditions for the introduction of the benzyl group. ethz.ch The purification of this compound itself can be challenging due to partial decomposition on silica (B1680970) gel, which underscores the need for efficient and mild protection strategies. ethz.ch

The hydroxyl group of this compound can be readily converted into esters and ethers, which serve as key intermediates in multi-step syntheses.

Tosylate Formation: A common esterification is the formation of a tosylate, which transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. In one synthetic approach, (E)-3-iodobut-2-en-1-ol was treated with sodium hydride to form the alkoxide, which then reacted with p-toluenesulfonyl chloride to yield the corresponding tosylate. nih.gov This reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran. nih.gov

Williamson Ether Synthesis: The resulting tosylate is a valuable substrate for Williamson ether synthesis. This reaction allows for the formation of an ether linkage by reacting the tosylate with an alcohol under basic conditions. For example, the tosylate of (E)-3-iodobut-2-en-1-ol was reacted with a separate alcohol fragment in the presence of sodium hydride to construct a larger ether, which was a key intermediate in the synthesis of desTHPdactylolides. nih.gov This method has been optimized to achieve yields as high as 75%. nih.gov General conditions for Williamson ether synthesis involve reacting an alcohol with a suitable alkyl halide under basic conditions. google.com

Table 1: Example of Tosylation and Williamson Ether Synthesis This table is interactive. Users can sort and filter the data.

Step Starting Material Reagents Product Yield Reference
1. Tosylation (E)-3-Iodobut-2-en-1-ol 1. NaH 2. p-Toluenesulfonyl chloride (TsCl) (E)-3-Iodobut-2-en-1-yl tosylate - nih.gov

| 2. Williamson Ether Synthesis | (E)-3-Iodobut-2-en-1-yl tosylate + Alcohol 14 | NaH | Ether 15 | 75% | nih.gov |

The primary alcohol of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, providing access to different classes of compounds.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without affecting the vinyl iodide or the double bond. Manganese dioxide (MnO₂) is a commonly used reagent for the oxidation of allylic alcohols. In the synthesis of a C1–C12 fragment of calyculin C, (Z)-3-iodobut-2-en-1-ol was successfully oxidized to (Z)-3-iodobut-2-enal using MnO₂. thieme-connect.de Other mild oxidizing agents, such as pyridinium (B92312) dichromate (PDC), are also suitable for this transformation. google.com Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents, a transformation noted in general synthetic literature. uni-hannover.de

Reactions at the Vinyl Iodide Position

The vinyl iodide moiety is a powerful handle for constructing carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are fundamental in modern organic synthesis for their efficiency in forming C-C bonds. The general catalytic cycle involves oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. lancs.ac.uk

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound. (E)-3-Iodobut-2-en-1-ol is an effective substrate for this reaction, enabling the synthesis of complex natural products.

In the synthesis of tuberculosinol, a diterpene from Mycobacterium tuberculosis, (E)-3-iodobut-2-en-1-ol was coupled with a B-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivative. nih.govrsc.orgresearchgate.net The reaction was catalyzed by a palladium complex, PdCl₂(dppf), in the presence of triphenylarsine (B46628) as a co-ligand and cesium carbonate as the base, in dimethylformamide (DMF) as the solvent. nih.gov Another example includes the coupling of a vinyl iodide with a vinyl boronic acid, which proceeded smoothly in the presence of aqueous thallium(I) hydroxide (B78521) (TlOH). ethz.ch These examples highlight the versatility of this compound in Suzuki-Miyaura couplings, allowing for the formation of diene systems crucial for natural product synthesis.

Table 2: Selected Suzuki-Miyaura Coupling Reactions with this compound This table is interactive. Users can sort and filter the data.

Coupling Partner 1 Coupling Partner 2 Catalyst System Base Solvent Product Reference
(E)-3-Iodobut-2-en-1-ol B-alkyl-9-BBN derivative 10 mol% PdCl₂(dppf), Ph₃As Cs₂CO₃ DMF Tuberculosinol nih.gov
Vinyl Iodide 26 Vinyl Boronic Acid 32 Palladium Catalyst TlOH (aqueous) - Coupled Product ethz.ch

Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling Methods

The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organohalide. google.com In principle, this compound should be a suitable partner for this reaction. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. uni-marburg.de

However, documented attempts to utilize this compound in Stille couplings have faced challenges. In one synthetic endeavor, the Stille cross-coupling reaction between this compound and a vinyl stannane (B1208499) was attempted under standard conditions, but it reportedly failed to produce the desired diene product. uni-hannover.de In a related study, the Stille coupling of (Z)-3-iodobut-2-enenitrile, a derivative of the target molecule, with a vinyl stannane provided the desired product, but only in a low yield of 39%. This particular route was not pursued further due to the low efficiency and difficulties in preparing the organotin reagent. thieme-connect.de These findings suggest that while theoretically feasible, the Stille coupling of this compound may be sensitive to substrate-specific factors and require significant optimization to be synthetically useful.

Table 1: Representative Conditions for a General Stille Coupling Reaction

ParameterCondition
Electrophile Aryl or Vinyl Halide/Triflate (e.g., this compound)
Nucleophile Organostannane (e.g., Vinyltributylstannane)
Catalyst Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, AsPh₃)
Solvent Aprotic solvents (e.g., THF, DMF, NMP)
Temperature Room temperature to reflux

This table illustrates general conditions for the Stille reaction; specific application to this compound has proven challenging in reported studies. uni-hannover.dethieme-connect.de

Negishi Coupling Methodologies

The Negishi coupling, which pairs an organohalide with an organozinc reagent, has been successfully applied to this compound. rsc.org This method is often favored for its high functional group tolerance and reactivity. rsc.org

In the synthesis of a C1–C12 fragment of Calyculin C, (Z)-3-iodobut-2-en-1-ol was a key precursor. thieme-connect.de The corresponding organozinc reagent was generated in situ and coupled with (Z)-3-iodobut-2-enenitrile. This palladium-catalyzed reaction proceeded with high efficiency, affording the desired conjugated aldehyde in a 90% yield after hydrolysis. thieme-connect.de This successful application highlights the effectiveness of the Negishi methodology for incorporating the buten-ol fragment into more complex molecular architectures.

Table 2: Documented Negishi Coupling of a (Z)-3-Iodobut-2-en-1-ol Derivative

Reactant 1Reactant 2CatalystConditionsProductYieldReference
Organozinc reagent from (Z)-3-iodobut-2-en-1-ol(Z)-3-Iodobut-2-enenitrilePd(PPh₃)₄1. Cp₂ZrCl₂, DIBAL-H; 2. ZnBr₂; then couplingConjugated Aldehyde90% thieme-connect.de
Sonogashira Coupling Reactions

The Sonogashira reaction, the coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for constructing enyne moieties. lancs.ac.ukcanada.ca This reaction has been effectively used with this compound as the vinyl iodide partner.

In the synthesis of inhibitors for the plant enzyme 9-cis-epoxycarotenoid dioxygenase, a key step involved the Sonogashira coupling of (Z)-3-iodobut-2-en-1-ol with a terminal alkyne. loewenlabs.ca The reaction was carried out using a standard palladium-copper catalytic system, successfully yielding the target xanthoxin-like allylic alcohol intermediate. loewenlabs.ca This demonstrates the reliability of the Sonogashira reaction for extending the carbon chain of this compound with acetylenic fragments.

Table 3: Sonogashira Coupling of (Z)-3-Iodobut-2-en-1-ol

Reactant 1Reactant 2Catalyst SystemBaseSolventOutcomeReference
(Z)-3-Iodobut-2-en-1-olTerminal Alkyne (Xanthoxin precursor)Pd(PPh₃)₄ / CuIDiisopropylamine ((i-Pr)₂NH)Not specifiedSuccessful formation of desired enyne alcohol loewenlabs.ca

Hydroboration-Cross-Coupling Sequences

A powerful two-stage strategy involves the hydroboration of an alkene followed by a cross-coupling reaction. This compound has been used effectively as the electrophilic partner in such sequences, particularly in Suzuki-Miyaura couplings.

In the total synthesis of tuberculosinol, a diterpene from Mycobacterium tuberculosis, a key step involved a hydroboration-coupling sequence. researchgate.netnih.gov A diene precursor was first subjected to regioselective hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting B-alkyl borane (B79455) intermediate was then directly used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (E)-3-iodobut-2-en-1-ol. nih.gov This reaction, facilitated by a palladium catalyst and a base, efficiently formed the critical carbon-carbon bond to yield tuberculosinol. nih.govrsc.org

Table 4: Hydroboration-Suzuki Coupling with (E)-3-Iodobut-2-en-1-ol

StepReagentsIntermediate/ProductConditionsReference
1. Hydroboration Diene precursor, 9-BBNB-alkyl-9-BBN derivativeTHF, 80 °C nih.gov
2. Suzuki Coupling (E)-3-Iodobut-2-en-1-ol, PdCl₂(dppf), AsPh₃, Cs₂CO₃TuberculosinolDMF nih.gov

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of the iodide, alkene, and alcohol functionalities within this compound and its derivatives creates opportunities for a variety of intramolecular reactions, often triggered by the use of specific reagents like Lewis acids or oxidants. These processes are pivotal in the formation of cyclic structures.

Lewis Acid-Mediated Allylic Transpositions

Lewis acids are known to coordinate with the oxygen atom of alcohols, facilitating the formation of a carbocationic intermediate that can undergo rearrangement. In the context of allylic alcohols, this can lead to a 1,3-transposition of the hydroxyl group. For derivatives of this compound, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is anticipated to promote such rearrangements. researchgate.netnih.gov

The process would likely initiate with the coordination of the Lewis acid to the allylic alcohol. This is followed by the departure of the activated hydroxyl group to generate an allylic cation. This cation can then be trapped by a nucleophile at either the C1 or C3 position. While direct studies on this compound are not prevalent, related systems demonstrate this principle. For instance, Lewis acid-catalyzed rearrangements of various allylic alcohols have been extensively studied, often showing that the reaction outcome is dependent on factors like temperature and the steric and electronic nature of the substituents. nih.govrit.edu In some cases, instead of an intermolecular reaction with an external nucleophile, an intramolecular cyclization can occur if a suitable nucleophilic partner is present within the molecule.

A plausible reaction pathway for a derivative of this compound is illustrated in the table below, drawing parallels from established Lewis acid-catalyzed rearrangements of other vinylic and allylic systems. nih.gov

Reactant SystemLewis AcidKey IntermediateProduct Type
Substituted 4,5-dihydro-1,3-dioxepinesBF₃·OEt₂Oxocarbenium ioncis/trans-2,3-disubstituted tetrahydrofurans
Phenyl-substituted allylic alcoholsH₂SO₄Allylic carbocationRearranged aldehydes and ketones

This table illustrates the types of intermediates and products expected in Lewis acid-catalyzed rearrangements of allylic systems, providing a model for the potential reactivity of this compound derivatives.

Oxidative Cyclization Reactions

Oxidative cyclization reactions offer a powerful method for the synthesis of heterocyclic compounds from acyclic precursors. For a molecule like this compound to undergo such a reaction, it would typically need to be incorporated into a larger structure, such as a diene or enyne, to provide the necessary framework for cyclization. The existing iodoalkene functionality can play a crucial role in directing the regiochemical and stereochemical outcome of the cyclization.

For example, iodocyclization is a well-established method where an iodine source, often in the presence of an oxidant, initiates the cyclization of an unsaturated system. researchgate.netmdpi.com In a hypothetical scenario where a derivative of this compound is part of a 1,6-diene system, treatment with an electrophilic iodine source could trigger a cascade reaction. The electrophile would activate one of the double bonds, leading to a cyclization event where the other double bond acts as the internal nucleophile. The pre-existing iodo-substituent would influence the electronic properties of the system and the stability of any intermediates.

Research on the oxidative cyclization of trienes and dienynes has shown that these reactions can proceed with high regio- and stereoselectivity to form substituted tetrahydrofurans. nih.gov Similarly, gold-catalyzed oxidative cyclizations of homopropargyl alcohols are known to produce dihydrofuran-3-one derivatives. researchgate.net These examples suggest that derivatives of this compound are promising substrates for oxidative cyclization strategies, provided they are suitably functionalized to enable the desired ring-closing pathway.

Other Significant Reactivity Patterns

Beyond intramolecular cyclizations, the functional groups of this compound and its derivatives can participate in a range of other important synthetic transformations.

Horner-Wadsworth-Emmons (HWE) Condensations with Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgresearchgate.net While this compound itself is not a direct substrate for the HWE reaction, it can be readily converted into a suitable phosphonate derivative.

The primary alcohol of this compound can be transformed into a leaving group (e.g., a tosylate or halide), which can then be displaced by a phosphite (B83602) ester in a Michaelis-Arbuzov reaction to yield the corresponding (3-iodobut-2-en-1-yl)phosphonate. Alternatively, Lewis acid-catalyzed methods for the phosphorylation of alcohols can also be employed. nih.gov This phosphonate derivative, possessing an electron-withdrawing group, can then be deprotonated with a base to form a stabilized carbanion. This carbanion can subsequently react with an aldehyde or ketone in a classic HWE olefination to construct a new carbon-carbon double bond, extending the carbon chain.

A proposed synthetic sequence is outlined below:

StepReactionReactantsProduct
1Phosphonate SynthesisThis compound, P(OEt)₃ (or other phosphite)Diethyl (3-iodobut-2-en-1-yl)phosphonate
2HWE OlefinationDiethyl (3-iodobut-2-en-1-yl)phosphonate, Base, Aldehyde/Ketone (R₂C=O)(E)-alkene product

This table outlines the proposed two-step sequence for utilizing a derivative of this compound in a Horner-Wadsworth-Emmons reaction.

Michael-Heck Annulations for Heterocycle Synthesis (e.g., Furans)

A particularly powerful application of this compound is in the synthesis of polysubstituted furans via a sequential Michael-Heck reaction. nih.govescholarship.org This methodology has been shown to be effective for the creation of a wide variety of furan (B31954) natural products. nih.gov In this one-pot process, the (Z)-isomer of this compound reacts with an activated alkyne, such as a propiolate ester, in the presence of a phosphine and a palladium catalyst. nih.gov

The reaction mechanism is thought to proceed as follows:

Michael Addition: A phosphine catalyst initiates a Michael addition of the alcohol of this compound to the electron-deficient alkyne. This forms a vinyl ether intermediate. nih.gov

Heck Cyclization: The palladium catalyst then facilitates an intramolecular Heck reaction. The palladium oxidatively adds to the carbon-iodine bond, and the resulting vinylpalladium species undergoes a 5-exo-trig cyclization onto the newly formed double bond.

Aromatization: Subsequent β-hydride elimination and aromatization lead to the formation of the furan ring. nih.gov

This method is highly versatile, allowing for the synthesis of di-, tri-, and even tetra-substituted furans with good yields. nih.gov The use of (Z)-3-iodobut-2-en-1-ol is crucial for the success of the cyclization. escholarship.org

Reactant 1Reactant 2Catalyst SystemProductYield
(Z)-3-Iodo-2-propen-1-olMethyl propiolatePd(OAc)₂, P(t-Bu)₃HBF₄, Cy₂NMeMethyl furan-2-acetate94%
(Z)-3-Iodobut-2-en-1-olMethyl propiolatePd(OAc)₂, P(t-Bu)₃HBF₄, Cy₂NMeMethyl (3-methylfuran-2-yl)acetate90%

Data sourced from a study on Michael-Heck furan synthesis. nih.gov This table showcases the effectiveness of the reaction with this compound and a related substrate.

Applications of 3 Iodobut 2 En 1 Ol in Complex Molecule Synthesis

A Versatile Precursor in the Total Synthesis of Natural Products

The strategic importance of 3-iodobut-2-en-1-ol and its derivatives lies in their ability to participate in a variety of carbon-carbon bond-forming reactions. The vinyl iodide moiety is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Heck couplings. These reactions allow for the efficient and stereospecific formation of new bonds, facilitating the assembly of complex carbon skeletons from simpler fragments. The allylic alcohol functionality, on the other hand, can be readily oxidized to an aldehyde or an acid, or used as a handle for further functionalization, including etherification, esterification, or participation in rearrangement reactions.

While the direct application of this compound in the synthesis of Bafilomycin A1 fragments is not extensively documented in readily available literature, the synthesis of this complex polyketide macrolide relies heavily on strategies involving vinyl iodide-containing fragments. For instance, a highly stereoselective total synthesis of (-)-Bafilomycin A1 was achieved utilizing a Suzuki cross-coupling reaction between a complex vinyl iodide and a vinylboronic acid. nih.govacs.org Although the specific vinyl iodide used was a more elaborate structure, this approach highlights the critical role of vinyl iodides as key building blocks in the convergent assembly of the Bafilomycin A1 backbone. The underlying principle of using a vinyl iodide to connect large, functionalized fragments is a testament to the synthetic power of this functional group, a power embodied in the simpler this compound.

The synthesis of terpenoids, a vast and structurally diverse class of natural products, has also benefited from the strategic use of iodinated building blocks.

The total synthesis of halimane diterpenoids, such as Tuberculosinol and Isotuberculosinol (also known as Nosyberkol), has been accomplished through various synthetic routes. nih.govresearchgate.netfigshare.com While the direct use of this compound in the reported syntheses of these specific molecules is not explicitly detailed in the abstracts of the primary literature, the synthesis of related halimane diterpenoids has employed closely related vinyl iodide building blocks. For example, a Suzuki cross-coupling reaction with E-3-iodo-2-butenoic acid ethyl ester has been utilized in the synthesis of the halimane skeleton. rsc.org This demonstrates the applicability of four-carbon iodinated butene derivatives in constructing the characteristic side chains of these complex diterpenes. The general strategy involves the coupling of a vinyl iodide fragment to a pre-formed cyclic core, highlighting the importance of such building blocks in the convergent synthesis of these natural products.

Table 1: Key Reactions in the Synthesis of Halimane Diterpenoid Precursors

ReactionReactantsProductSignificance
Suzuki Cross-CouplingVinyl Iodide, Boronic AcidCoupled ProductFormation of key C-C bond for side chain attachment
Diels-Alder ReactionDiene, DienophileCycloadductConstruction of the bicyclic core
Wittig ReactionAldehyde, Phosphonium YlideAlkeneChain elongation and introduction of double bonds
ReductionKetone/EnoateAlcoholStereoselective introduction of hydroxyl groups

Terpenoid Natural Product Synthesis

Furanoterpenes

The synthesis of furanoterpenes, a subclass of terpenoids characterized by a furan (B31954) ring, can also be envisioned to benefit from vinyl iodide precursors. While direct examples employing this compound are not immediately apparent, the general synthetic strategies for constructing furan rings often involve the manipulation of oxygenated and unsaturated precursors. The allylic alcohol of this compound could serve as a masked aldehyde, which, after coupling via the vinyl iodide and subsequent oxidation, could participate in cyclization reactions to form the furan moiety.

The versatility of vinyl iodides, including this compound, extends to the synthesis of a wide array of other complex terpenes. wikipedia.org The ability to form carbon-carbon bonds with high stereocontrol is paramount in assembling the often-intricate polycyclic systems found in these natural products. The vinyl iodide functionality serves as a reliable handle for introducing side chains and for macrocyclization reactions, making it a valuable tool in the synthesis of diverse terpenoid architectures.

The synthesis of macrolides and polyethers, often characterized by large ring systems and multiple stereocenters, presents significant challenges to synthetic chemists. This compound has proven to be a key player in overcoming some of these challenges.

The total synthesis of Dactylolide, a cytotoxic marine macrolide, has been the subject of considerable research. researchgate.netnih.gov Although the specific use of this compound in the completed total syntheses is not explicitly mentioned in the provided literature, the strategies often involve the coupling of vinyl iodide-containing fragments to construct the macrocyclic ring. The principles of using such building blocks are well-established in the field of macrolide synthesis.

A definitive example of the utility of this compound is found in the synthesis of fragments of Calyculin C, a potent protein phosphatase inhibitor isolated from a marine sponge. thieme-connect.deaalto.fi A concise and efficient route to the C1–C12 tetraene fragment of Calyculin C has been developed, which prominently features (Z)-3-iodobut-2-en-1-ol as a key starting material.

In this synthesis, commercially available 2-butyn-1-ol (B121050) is first reduced with Red-Al® followed by iodination to stereoselectively produce (Z)-3-iodobut-2-en-1-ol. thieme-connect.de This intermediate is then oxidized to the corresponding aldehyde, which is further converted to the (Z)-3-iodobut-2-enenitrile. This nitrile derivative then participates in a crucial Negishi or Heck cross-coupling reaction to assemble the C1-C12 fragment of Calyculin C. thieme-connect.de

Table 2: Synthesis of (Z)-3-Iodobut-2-en-1-ol and its Conversion to a Key Intermediate for Calyculin C Fragment Synthesis

StepStarting MaterialReagents and ConditionsProductYield
12-Butyn-1-ol1. Red-Al®, Et₂O, 0 °C to rt; 2. I₂, THF, -78 °C to rt(Z)-3-Iodobut-2-en-1-olNot specified in abstract
2(Z)-3-Iodobut-2-en-1-olMnO₂, CH₂Cl₂(Z)-3-Iodobut-2-enalNot specified in abstract
3(Z)-3-Iodobut-2-enalNH₂OH·HCl, pyridine(Z)-3-Iodobut-2-enal oxime85% (over 3 steps)
4(Z)-3-Iodobut-2-enal oximeSOCl₂, THF, -5 °C(Z)-3-Iodobut-2-enenitrile80%

This synthetic sequence underscores the strategic importance of this compound as a readily accessible and highly functionalized building block for the construction of complex natural product fragments. The ability to control the stereochemistry of the double bond and to manipulate the alcohol and iodide functionalities independently makes it a powerful tool in the arsenal of synthetic organic chemistry.

Sesquiterpenoid Synthesis (e.g., Parthenolides, Furanosesquiterpenes)

While direct and widespread application of this compound in the total synthesis of parthenolides is not extensively documented in readily available literature, its structural motif is analogous to key intermediates used in their synthesis. The principles of cross-coupling reactions involving similar vinyl iodides are central to the assembly of the ten-membered ring characteristic of germacrane sesquiterpenoids, the family to which parthenolide belongs. Synthetic strategies often rely on the palladium-catalyzed coupling of vinyl iodides with other fragments to construct the core structure.

In the realm of furanosesquiterpene synthesis, the utility of building blocks akin to this compound is more evident. These natural products often feature a furan ring attached to a terpene-derived carbon skeleton. The vinyl iodide functionality of this compound can serve as a handle for introducing the butenolide side chain, a common feature in this class of compounds, through established cross-coupling methodologies.

Abscisic Acid and Analogues

Currently, there is limited direct evidence in the scientific literature detailing the use of this compound as a primary building block in the total synthesis of the plant hormone abscisic acid (ABA) or its analogues. Synthetic routes to ABA and its derivatives typically employ other starting materials and strategies. However, the structural elements of this compound, particularly the stereodefined trisubstituted alkene and the allylic alcohol, are present in the final ABA structure. This suggests that, in principle, synthetic methodologies could be developed to utilize this compound or its derivatives as a precursor to the C15 backbone of abscisic acid.

Contributions to Fragment Coupling Strategies

The bifunctional nature of this compound makes it a valuable component in fragment coupling strategies, allowing for the convergent and stereocontrolled assembly of complex carbon skeletons.

Assembly of Conjugated Diene and Polyene Systems

The vinyl iodide moiety of this compound is a key functional group for the construction of conjugated diene and polyene systems through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, allow for the stereospecific formation of new carbon-carbon bonds, extending the conjugation of the system.

For instance, coupling of (Z)-3-iodobut-2-en-1-ol with a vinylboronic acid or ester (Suzuki coupling) would yield a (Z,E)-conjugated diene. The stereochemistry of the starting vinyl iodide is typically retained throughout the catalytic cycle, providing excellent control over the geometry of the newly formed double bond. This level of control is crucial in the synthesis of natural products and functional organic materials where the geometric isomerism of the polyene chain dictates its biological activity or material properties.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions for the synthesis of conjugated dienes using vinyl iodide precursors like this compound.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting BondKey Features
Suzuki Coupling Vinylboronic acid/esterPd(PPh₃)₄, base (e.g., Na₂CO₃)C(sp²) - C(sp²)Mild reaction conditions, high functional group tolerance, stereospecific.
Stille Coupling VinylstannanePd(PPh₃)₄C(sp²) - C(sp²)Tolerant of a wide range of functional groups, but toxicity of tin reagents is a drawback.
Heck Coupling AlkenePd(OAc)₂, phosphine (B1218219) ligand, baseC(sp²) - C(sp²)Forms a new C-C bond and a C-H bond, often with good stereoselectivity.
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂, CuI, amine baseC(sp²) - C(sp)Synthesis of conjugated enynes, which can be further elaborated to polyenes.

Construction of Stereodefined Carbon Skeletons

The ability to control the stereochemistry of the double bond in this compound (either E or Z) and the subsequent stereospecificity of palladium-catalyzed cross-coupling reactions are fundamental to the construction of stereodefined carbon skeletons. The allylic alcohol functionality can also direct subsequent reactions, such as epoxidations or cyclopropanations, to a specific face of the molecule, further enhancing stereochemical control.

This precise control over stereochemistry is paramount in the synthesis of biologically active molecules, where even a minor change in the three-dimensional arrangement of atoms can lead to a complete loss of activity.

Development of New Synthetic Methodologies Utilizing this compound

The reactivity of this compound has spurred the development of novel synthetic methodologies. Researchers have explored its use in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, significantly increasing synthetic efficiency. For example, a palladium-catalyzed coupling reaction at the vinyl iodide position could be followed by an intramolecular cyclization involving the allylic alcohol, leading to the rapid construction of complex cyclic ethers.

Furthermore, the development of new catalyst systems that can operate under milder conditions and with higher selectivity continues to expand the utility of this compound in organic synthesis. These advancements are paving the way for more sustainable and atom-economical synthetic routes to valuable chemical compounds.

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Mechanisms Involving 3-Iodobut-2-en-1-ol

Understanding the mechanisms by which this compound reacts is crucial for predicting and controlling its transformations. Key areas of investigation include its role in cross-coupling reactions and its behavior in metal-mediated additions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Heck couplings, are prominent pathways for functionalizing vinyl iodides. Studies involving this compound and its derivatives have provided insights into these processes. For instance, palladium-catalyzed cross-coupling reactions of zinc-protected (Z)-3-iodobut-2-en-1-ol with alkynylzinc reagents have been reported to proceed with high stereoselectivity thieme-connect.de. These reactions typically involve oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination. While direct computational transition state analyses for this compound specifically are not widely published, the high stereoselectivity observed in couplings of the (Z)-isomer suggests that the palladium catalyst likely maintains the geometry of the vinyl iodide throughout the catalytic cycle thieme-connect.demdpi.com. Comparisons with other organometallic reagents, such as organoboron and organotin compounds, have also highlighted the efficiency and selectivity offered by organozinc reagents in these couplings with vinyl iodides thieme-connect.deresearchgate.net.

Carboalumination, the addition of an organoaluminum species across a carbon-carbon multiple bond, is a significant reaction class. This compound has been implicated in or synthesized via processes involving aluminum reagents, such as the reduction of but-2-yn-1-ol with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) followed by iodination, which yields (Z)-3-iodobut-2-en-1-ol psu.eduthieme-connect.de. General mechanisms for zirconium-catalyzed carboalumination of alkynes involve the syn-addition of a C-Al species across the alkyne, with aluminum adding to the less sterically hindered position. Subsequent reaction with an electrophile, such as iodine, into the resulting alkenylaluminum bond proceeds with retention of configuration, forming the vinyl iodide whiterose.ac.uk. While specific intermediates for this compound's carboalumination are not detailed, these general principles suggest the formation of vinylaluminum intermediates during related synthetic sequences.

Stereochemical Outcomes in Transformations of this compound

The presence of a double bond in this compound introduces the possibility of E/Z isomerism, and functionalization reactions can lead to the creation of new stereocenters, necessitating control over diastereoselectivity and enantioselectivity.

The stereochemistry of the double bond in this compound is a critical aspect of its reactivity. Synthetic routes have been developed to access specific isomers, and many reactions are designed to preserve this initial geometry. For example, the preparation of (Z)-3-iodobut-2-en-1-ol is often achieved through stereoselective reduction of alkynes followed by iodination psu.eduthieme-connect.de. In palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, the (E) or (Z) configuration of the vinyl iodide substrate is typically retained in the product, indicating that the catalytic cycle does not involve significant isomerization of the double bond mdpi.com. This preservation of stereochemistry is vital for constructing complex molecules where precise double bond geometry is required.

Table 1: Isomers of this compound and Related Compounds

Compound NameCAS NumberIsomerMolecular FormulaMolecular Weight (Da)
(E)-3-Iodobut-2-en-1-ol37428-58-3EC₄H₇IO198.00
(Z)-3-Iodobut-2-en-1-ol35761-83-2ZC₄H₇IO198.00
(E)-3-chloro-2-iodobut-2-en-1-olCID 11160631EC₄H₆ClIO231.92

When reactions introduce new stereocenters in proximity to the existing double bond or allylic position of this compound, diastereoselectivity becomes important. While direct examples of highly diastereoselective functionalizations of this compound itself are not extensively detailed in the provided snippets, the general principles of allylic functionalization and addition to alkenes apply. For instance, in the synthesis of related compounds, the stereochemical outcome at the allylic position has been controlled without the need for chromatographic separation of diastereoisomers psu.edu. Furthermore, studies on similar systems have shown that substituents on the double bond can significantly influence diastereoselectivity in allylic rearrangements, such as thia-Claisen rearrangements ucl.ac.uk.

The utility of this compound extends to the synthesis of chiral molecules. While this compound itself is achiral, it can serve as a precursor or building block in enantioselective syntheses. For example, its derivatives have been used in the concise enantioselective synthesis of abscisic acid psu.edu. Research in related areas has demonstrated the power of chiral catalysts and reagents in controlling stereochemistry. Enantioselective allylic additions to aldehydes using chiral Lewis acid catalysts or chiral Lewis bases, employing substrates like crotyl silanes, have yielded homoallylic alcohols with high enantiomeric excess psu.edu. Similarly, cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by visible-light-induced cycloaddition have provided chiral cyclobutane (B1203170) derivatives with excellent enantioselectivities chemistryviews.org. These methodologies highlight the potential for creating enantiomerically enriched compounds from precursors like this compound.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 3-Iodobut-2-en-1-ol

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and spatial arrangement of atoms within a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra of (E)-3-iodobut-2-en-1-ol have been reported, providing detailed information about its structure.

The ¹H NMR spectrum, recorded at 400.13 MHz in CDCl₃, typically shows distinct signals corresponding to the different types of protons in the molecule: a vinylic proton, a methylene (B1212753) group adjacent to the hydroxyl, a methyl group, and the hydroxyl proton itself. The ¹³C NMR spectrum complements this by providing information about the carbon skeleton, with distinct signals for each unique carbon atom.

Table 6.1.1: ¹H and ¹³C NMR Data for (E)-3-Iodobut-2-en-1-ol

¹H NMR (400.13 MHz, CDCl₃)Assignment¹³C NMR (101 MHz, CDCl₃)Assignment
δ 6.28 (dd, J = 2.3, 1.2 Hz)=CH (C2)δ 147.3 (s)C-I (C3)
δ 4.13 (s)CH₂OH (C1)δ 77.5 (d)=CH (C2)
δ 1.84 (s)CH₃ (C4)δ 67.3 (t)CH₂OH (C1)
δ 21.5 (q)CH₃ (C4)

Note: Assignments for ¹³C NMR are based on typical chemical shifts for similar functional groups, as specific assignments were not explicitly provided in the source data.

Mass spectrometry (MS) is essential for confirming the molecular weight and, consequently, the molecular formula of a compound. For this compound, mass spectrometry data provides a characteristic molecular ion peak and fragmentation pattern that aids in its identification.

Table 6.1.2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₇IO
Monoisotopic Mass197.954163 Da
Molecular Weight (Avg)198.003 Da

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. While specific IR spectral data for this compound was not explicitly detailed in the provided snippets, the expected functional groups—an alcohol (hydroxyl group) and an alkene (carbon-carbon double bond)—would manifest in characteristic absorption bands.

Expected IR absorption bands for this compound include:

A broad absorption in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.

Absorption bands in the region of 2850–3100 cm⁻¹ corresponding to C-H stretching vibrations (sp³ and sp² hybridized carbons).

A C=C stretching vibration typically observed in the range of 1600–1680 cm⁻¹.

A C-O stretching vibration associated with the alcohol functional group, usually found between 1050–1200 cm⁻¹.

The C-I stretching vibration is typically found in the fingerprint region, often below 700 cm⁻¹, and can be weak.

Application of X-ray Crystallography

X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. However, specific reports detailing the X-ray crystallographic analysis of this compound were not found in the reviewed literature snippets. While X-ray crystallography is a standard method for solid-state structural determination, its application to this particular compound may be limited or not widely published in the accessible literature.

Computational Chemistry Approaches

Computational chemistry offers theoretical methods to study molecular properties, reaction mechanisms, and energetics, complementing experimental data.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or higher-level ab initio methods, can be utilized to explore the reaction pathways, transition states, and activation energies associated with chemical transformations involving this compound. These calculations can predict the most favorable reaction mechanisms and the energy barriers involved in processes such as substitution, elimination, or addition reactions at the double bond or the carbon-iodine bond.

While specific quantum chemical studies focusing directly on the reaction energetics and pathways of this compound were not explicitly detailed in the provided search results, such computational approaches are standard in modern organic chemistry research for understanding reactivity and designing synthetic strategies. Studies involving related allylic iodides or unsaturated alcohols may offer insights into the types of calculations and their potential findings for this compound.

Compound List:

this compound

Molecular Modeling for Conformation and Reactivity Predictions

Molecular modeling and computational chemistry play a crucial role in predicting the three-dimensional structure and potential chemical behavior of organic molecules. For this compound, these studies would typically involve analyzing its conformational landscape and identifying key electronic features that dictate its reactivity.

Conformational Analysis

The structure of this compound features a double bond and an alcohol functional group, which can influence its spatial arrangement and stability. The compound exists as both (E) and (Z) isomers due to the substitution pattern around the C2=C3 double bond chemsrc.comchemspider.combldpharm.com. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule by exploring rotations around its single bonds. For this compound, key rotatable bonds include those connecting the hydroxyl-bearing methylene group (C1) to the double bond (C2), and the methyl group (C4) to the iodine-bearing carbon (C3).

Computational methods such as Density Functional Theory (DFT) or molecular mechanics are commonly employed to calculate the energies of various conformers. These calculations would typically investigate:

Dihedral angles : Analyzing the rotation around single bonds to map out the potential energy surface and identify low-energy conformers.

Intramolecular interactions : Assessing the possibility of hydrogen bonding between the hydroxyl group (-OH) and the double bond or the iodine atom, which can significantly stabilize certain conformations.

Steric effects : Evaluating the influence of bulky groups, such as the iodine atom and the methyl group, on the molecule's preferred orientation.

However, specific detailed computational studies focusing on the conformational analysis and the identification of stable conformers with their associated energies for this compound were not readily found in the provided search results.

Reactivity Predictions

Molecular modeling also provides insights into the reactivity of a molecule by analyzing its electronic properties. For this compound, computational predictions would typically focus on:

Electronic Distribution : Calculating partial atomic charges and electrostatic potential maps to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. The presence of the electronegative iodine atom and the π-electron system of the double bond are key features influencing reactivity.

Frontier Molecular Orbitals (FMOs) : Determining the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO can highlight areas prone to nucleophilic attack.

Reaction Pathways : Simulating potential reaction mechanisms, such as nucleophilic substitution at the carbon bearing the iodine atom (due to the leaving group ability of iodide), electrophilic addition across the double bond, or reactions involving the allylic alcohol moiety. Computational studies can also estimate activation energies for these processes, predicting reaction rates and preferred pathways.

While computational methods are standard for predicting reactivity, specific detailed research findings and data tables detailing the reactivity predictions for this compound were not found in the available search results. The information found primarily relates to its synthesis or its use as a precursor in other chemical reactions, rather than in-depth computational investigations of its intrinsic reactivity.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for 3-Iodobut-2-en-1-ol Transformations

The reactivity of the vinyl iodide and alcohol functionalities in this compound makes it an ideal substrate for a wide array of catalytic transformations. Research is actively pursuing new catalysts to enhance the efficiency, selectivity, and scope of reactions involving this building block.

A key area of development is in transition-metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. wikipedia.org While palladium catalysts are well-established for reactions like Suzuki, Stille, Heck, and Sonogashira couplings with vinyl iodides, new catalytic systems are emerging. wikipedia.orgacs.org For instance, novel tricoordinate Au(I) catalysts have been developed for the direct arylation of arenes with aryl iodides, a strategy that could potentially be adapted for the functionalization of this compound. nih.gov These gold-catalyzed reactions can proceed without external oxidants, offering a milder alternative to some traditional methods. nih.gov

Furthermore, the development of catalytic systems for the multi-site programmable functionalization of alkenes presents an exciting avenue. thieme.de Such systems could allow for the selective transformation of not just the C-I bond but also the C-H bonds within the this compound molecule, enabling the creation of highly complex structures from a simple precursor. thieme.de Iodine-based catalysis itself is also an area of growth, with molecular iodine (I₂) being explored as an inexpensive, environmentally friendly catalyst for C(sp³)-H functionalization and cyclization reactions, which could be applied to derivatives of this compound. nih.gov

Table 1: Emerging Catalytic Systems for Vinyl Iodide Transformations

Catalytic SystemTransformation TypePotential Application for this compoundReference
Tricoordinate Au(I) ComplexesC(sp²)-C(sp²) Cross-Coupling (Direct Arylation)Coupling of the vinyl iodide moiety with various arenes under mild, oxidant-free conditions. nih.gov
Palladium/Norbornene CatalysisMulti-site Alkene FunctionalizationProgrammable functionalization of the C-I bond and remote C(sp³)–H bonds. thieme.de
Copper(I)/Ligand SystemsHalide Exchange (Finkelstein Reaction)Stereospecific conversion of analogous vinyl bromides to this compound or its derivatives. wikipedia.orgorganic-chemistry.org
Molecular Iodine (I₂)C(sp³)-H Functionalization/CyclizationCatalyzing intramolecular reactions of this compound derivatives to form heterocyclic structures. nih.gov

Sustainable and Green Chemistry Approaches to Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound and its subsequent transformations are being re-evaluated through the lens of green chemistry.

One promising approach is the use of mechanochemistry, where mechanical force, rather than bulk solvents, is used to drive chemical reactions. su.se Mechanochemical methods for C-vinylations have been shown to provide higher yields and better selectivity compared to traditional solution-phase reactions, significantly reducing solvent waste and leading to much lower (better) E-factors. su.se This strategy could be applied to the synthesis and derivatization of this compound, making the processes more environmentally benign. su.se

Biocatalysis, particularly using enzymes in continuous flow systems, represents another key green chemistry avenue. nih.gov Enzymes operate under mild conditions (temperature and pH) and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing byproduct formation. Developing an enzymatic route to this compound or its derivatives could drastically improve the sustainability of its production. nih.gov Additionally, copper-catalyzed methods for producing vinyl iodides from vinyl bromides offer a mild and functional-group-tolerant alternative to other synthetic routes. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Solution-Phase vs. Mechanochemical Vinylation

ParameterSolution-Phase SynthesisMechanochemical SynthesisReference
Solvent UsageHigh (bulk solvent required)None or minimal (liquid-assisted grinding) su.se
Waste (E-Factor)High, due to solvent and lower yields in some cases.Significantly lower, due to lack of solvent and often higher yields. su.se
Reaction ConditionsOften requires heating/reflux.Ambient temperature, driven by mechanical energy. su.se
EfficiencyCan be lower yielding with poorer regioselectivity.Often results in higher yields and improved selectivity. su.se

Exploration of New Chemical Space with this compound as a Core Scaffold

This compound is an exemplary "building block" in organic synthesis. sigmaaldrich.com Its trifunctional nature (alkene, vinyl iodide, primary alcohol) provides three distinct points for chemical modification, making it a powerful scaffold for generating molecular diversity. The exploration of new chemical space using this compound involves systematically modifying these functional groups to create libraries of novel molecules with potentially valuable properties.

The vinyl iodide group is particularly valuable as it serves as a handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and other fragments. wikipedia.org The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions. The double bond can undergo various addition reactions. This versatility allows chemists to use this compound to construct complex molecular architectures, including those found in natural products and pharmaceuticals. wikipedia.org The development of stereocontrolled syntheses of related chiral diol building blocks from simple precursors highlights the value of such scaffolds in accessing enantiomerically pure complex molecules. researchgate.netnih.gov By leveraging the reactivity of this scaffold, researchers can rapidly generate collections of compounds for screening in drug discovery, agrochemicals, and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The future of chemical synthesis lies in the integration of advanced technologies like flow chemistry and automated synthesis. researchgate.net These technologies offer enhanced control, safety, and efficiency, particularly for handling reactive intermediates and performing multi-step syntheses.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is highly advantageous for transformations involving this compound. almacgroup.comresearchgate.net The high surface-to-volume ratio in flow reactors allows for superior temperature control and mass transfer, which is crucial for managing potentially exothermic reactions or for reactions involving gases. almacgroup.comyoutube.com This technology enables safer operation at higher temperatures and pressures than in traditional batch reactors, often leading to dramatically reduced reaction times and improved yields. researchgate.netyoutube.com

Pairing flow chemistry with automated synthesis platforms can further accelerate research. sigmaaldrich.comfu-berlin.de Automated systems can perform entire multi-step synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. researchgate.netsynplechem.com By programming a synthesis using this compound as a starting material, these platforms can rapidly generate a library of derivatives. This integration allows for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new molecules and synthetic pathways. sigmaaldrich.comorganic-chemistry.org

Table 3: Advantages of Integrating this compound Synthesis with Modern Platforms

TechnologyKey FeaturesBenefits for this compound ChemistryReference
Flow Chemistry Continuous processing, enhanced heat/mass transfer, precise control of parameters.Improved safety, scalability, reduced reaction times, and potential for multi-step sequences. almacgroup.comresearchgate.netorganic-chemistry.org
Automated Synthesis Robotic execution of synthetic steps, integration of purification and analysis.Rapid library generation, high-throughput screening, and optimization of reaction conditions. researchgate.netsigmaaldrich.comfu-berlin.de
Integrated Systems Combination of flow reactors with automated control and purification modules."On-demand" synthesis of derivatives, accelerated discovery cycles, and efficient process development. synplechem.comorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-iodobut-2-en-1-ol with high purity, and how can side reactions be minimized?

  • Methodological Answer : Start with but-2-en-1-ol and employ iodination via electrophilic addition or substitution. Use anhydrous conditions to avoid hydrolysis of the iodine moiety. Monitor reaction progress by TLC or GC-MS to detect intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (e.g., absence of proton signals for double-bond isomers) and elemental analysis . For reproducibility, document stoichiometry, solvent selection, and catalyst (if used) in the experimental section, adhering to journal guidelines for compound characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1^1H and 13^13C NMR to confirm the structure: the vinylic proton (δ 5.5–6.5 ppm) and iodine’s deshielding effect on adjacent carbons are key. IR spectroscopy can verify the hydroxyl group (broad peak ~3200–3600 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass. Compare spectral data with analogous compounds (e.g., 3-bromobut-2-en-1-ol) to validate assignments .

Q. How can the stability of this compound under varying storage conditions (temperature, light, humidity) be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or GC to quantify degradation products. Store samples in amber vials at 4°C, 25°C, and 40°C with controlled humidity. Monitor iodine loss via ICP-MS and hydroxyl group oxidation via FTIR. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes involving this compound be resolved, particularly in stereoselective transformations?

  • Methodological Answer : Perform controlled experiments under identical conditions (solvent, catalyst, temperature) as conflicting studies. Use deuterated solvents for mechanistic NMR studies to track stereochemical outcomes. Compare kinetic vs. thermodynamic control by varying reaction times and temperatures. Cite literature precedents (e.g., allylic rearrangements in similar systems ) to contextualize findings. Employ statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What computational chemistry methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate models against experimental data (e.g., Hammett plots for substituent effects). Compare with analogous systems (e.g., palladium-catalyzed couplings ) to refine predictions .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in radical-mediated cyclization reactions?

  • Methodological Answer : Use radical traps (e.g., TEMPO) to intercept intermediates, analyzed by EPR spectroscopy. Isotopic labeling (e.g., 18^{18}O in the hydroxyl group) can track oxygen’s involvement. Perform kinetic isotope effect (KIE) studies to distinguish between homolytic and heterolytic cleavage of the C-I bond. Correlate findings with literature on iodine’s leaving-group ability in radical pathways .

Data Analysis and Presentation Guidelines

  • Handling Contradictory Data : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Clearly state limitations (e.g., solvent purity, instrument calibration) in the discussion .
  • Visualization : Present chromatographic or spectral data in tables with retention times, RfR_f values, and signal-to-noise ratios. Use error bars in graphs to represent standard deviations from triplicate trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.